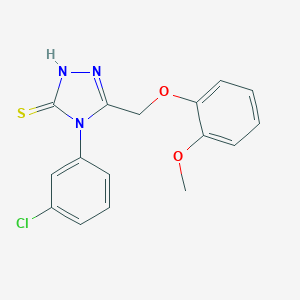![molecular formula C14H14O2S B011864 4-[(2-Phenoxyethyl)sulfanyl]phenol CAS No. 109074-54-6](/img/structure/B11864.png)
4-[(2-Phenoxyethyl)sulfanyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 4-[(2-Phenoxyethyl)sulfanyl]phenol is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase IIα and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, this compound can induce apoptosis in cancer cells by activating the caspase pathway.
生化和生理效应
Studies have shown that 4-[(2-Phenoxyethyl)sulfanyl]phenol can have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound can induce apoptosis in cancer cells and suppress cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential as an anticancer agent. This compound has been shown to have potent anticancer activity, which makes it a potential candidate for drug development. Additionally, this compound has been used as a building block for the synthesis of new materials with unique properties.
One limitation of using 4-[(2-Phenoxyethyl)sulfanyl]phenol in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells, which can limit its application in certain experiments. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol. One direction is the further exploration of its potential as an anticancer agent. Studies can focus on optimizing the synthesis method of this compound and testing its efficacy in vivo. Additionally, the potential toxicity of this compound can be further studied to determine its safety for human use.
Another direction is the further exploration of its potential as a building block for the synthesis of new materials. Studies can focus on synthesizing new materials with unique properties using 4-[(2-Phenoxyethyl)sulfanyl]phenol as a building block. Additionally, the potential environmental impact of this compound can be further studied to determine its potential as a water pollutant.
Conclusion
In conclusion, 4-[(2-Phenoxyethyl)sulfanyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its research. Overall, the research on 4-[(2-Phenoxyethyl)sulfanyl]phenol has the potential to lead to significant advancements in drug discovery, material science, and environmental science.
合成方法
The synthesis of 4-[(2-Phenoxyethyl)sulfanyl]phenol can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-chlorothiophenol with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent, usually dimethylformamide (DMF), at a high temperature of around 150°C. The resulting product is then purified by column chromatography to obtain pure 4-[(2-Phenoxyethyl)sulfanyl]phenol.
科学研究应用
4-[(2-Phenoxyethyl)sulfanyl]phenol has been used in various scientific research applications, including drug discovery, material science, and environmental science. In drug discovery, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
In material science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been used as a building block for the synthesis of new materials with unique properties. For example, this compound has been used to synthesize conjugated polymers with high electron mobility and excellent photovoltaic properties.
In environmental science, 4-[(2-Phenoxyethyl)sulfanyl]phenol has been studied for its potential as a water pollutant. Studies have shown that this compound can be degraded by certain bacteria, which makes it a potential target for bioremediation.
属性
CAS 编号 |
109074-54-6 |
|---|---|
产品名称 |
4-[(2-Phenoxyethyl)sulfanyl]phenol |
分子式 |
C14H14O2S |
分子量 |
246.33 g/mol |
IUPAC 名称 |
4-(2-phenoxyethylsulfanyl)phenol |
InChI |
InChI=1S/C14H14O2S/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
InChI 键 |
RIOGPBAVYGBDNP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
规范 SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)O |
同义词 |
4-(2-Phenoxyethylthio)phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



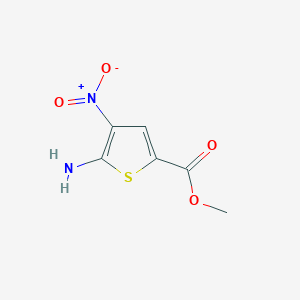
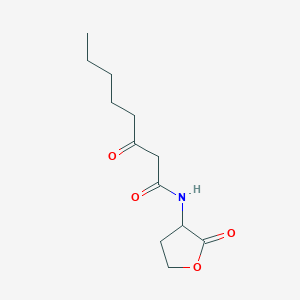
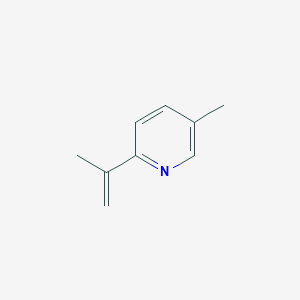
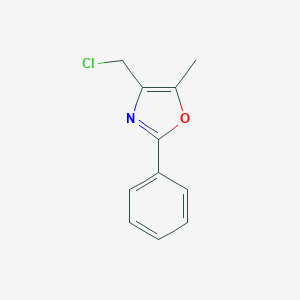
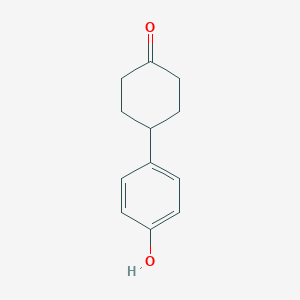
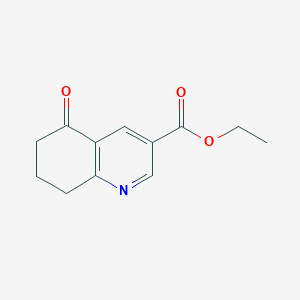
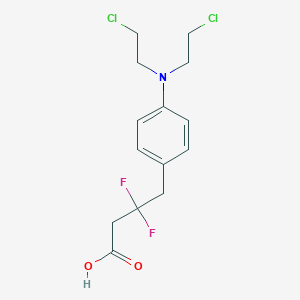
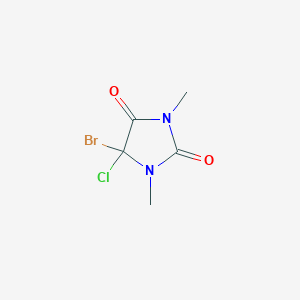
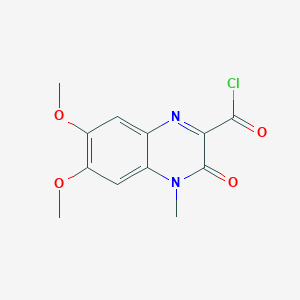
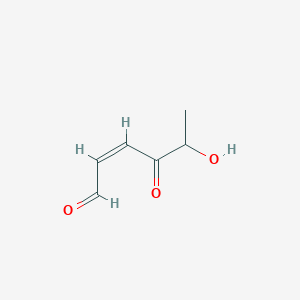
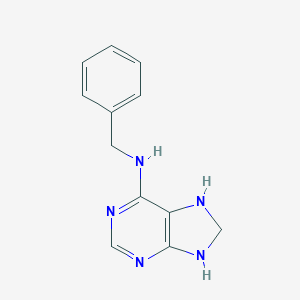
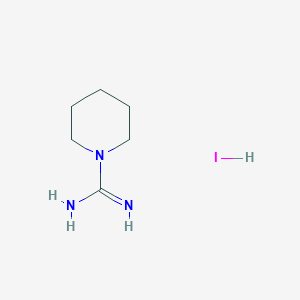
![2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11812.png)
